Sinapultide

Description

Properties

IUPAC Name |

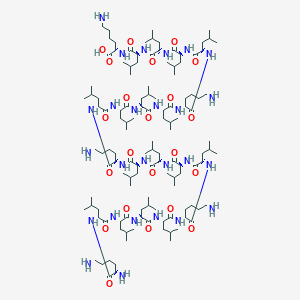

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRXSYRKZHJHX-TWXHAJHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H238N26O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160707 | |

| Record name | Sinapultide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138531-07-4 | |

| Record name | Sinapultide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapultide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sinapultide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sinapultide: A Deep Dive into its Mechanism and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinapultide, also known as KL4 peptide, is a synthetic, 21-amino acid peptide that serves as a functional mimic of human pulmonary surfactant protein-B (SP-B).[1][2] It is a key component of the synthetic surfactant preparation, lucinactant (Surfaxin®), which is designed for the prevention of Respiratory Distress Syndrome (RDS) in premature infants.[3][4] This technical guide provides a comprehensive overview of Sinapultide, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental methodologies used to elucidate its function.

Core Compound Details

Sinapultide is a cationic peptide with a repeating sequence of lysine (K) and leucine (L) residues, specifically (KLLLL)₄K.[1] This structure results in an amphipathic α-helix that is crucial for its biological activity. When formulated as lucinactant, Sinapultide is combined with the phospholipids dipalmitoylphosphatidylcholine (DPPC) and palmitoyl-oleoyl-phosphatidylglycerol (POPG), along with palmitic acid. This composition is designed to emulate the essential components of natural pulmonary surfactant.

Mechanism of Action

The primary physiological role of pulmonary surfactant is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration. Sinapultide, by mimicking the function of SP-B, plays a critical role in this process.

Biophysical Function: Surface Tension Reduction

Sinapultide facilitates the adsorption and rapid spreading of phospholipids to the alveolar surface. This action is fundamental to lowering surface tension, thereby reducing the work of breathing and improving lung compliance. The peptide's amphipathic nature allows it to interact with both the lipid and aqueous phases at the air-liquid interface, effectively organizing the phospholipid monolayer.

Anti-Inflammatory Effects

Beyond its biophysical properties, Sinapultide exhibits significant anti-inflammatory activity. A key aspect of this is the inhibition of neutrophil transmigration across the endothelial and epithelial barriers of the lungs. In inflammatory conditions like RDS, an influx of neutrophils into the alveolar space can exacerbate lung injury. By blocking this influx, Sinapultide helps to mitigate the inflammatory cascade and protect the delicate lung tissue.

Signaling Pathways and Molecular Interactions

The precise signaling pathways through which Sinapultide exerts its anti-inflammatory effects are an area of ongoing research. However, its interaction with the components of the surfactant film and its influence on inflammatory cell migration are key to its therapeutic action.

Quantitative Data from Clinical Trials

The efficacy and safety of lucinactant (containing Sinapultide) have been evaluated in two pivotal multicenter, randomized, controlled trials: the SELECT (Safety and Effectiveness of Lucinactant versus Exosurf in a Clinical Trial) and STAR (Surfaxin Therapy Against Respiratory Distress Syndrome) trials.

Table 1: Patient Demographics and Dosing in Pivotal Trials

| Parameter | SELECT Trial | STAR Trial |

| Patient Population | Preterm infants (600-1250 g birth weight, ≤32 weeks gestation) | Preterm infants (600-1250 g birth weight, <29 weeks gestation) |

| Number of Infants | Lucinactant: 527, Colfosceril: 509, Beractant: 258 | Lucinactant: 124, Poractant Alfa: 128 |

| Lucinactant Dose | 175 mg/kg | 175 mg/kg |

| Comparator Doses | Colfosceril: 67.5 mg/kg, Beractant: 100 mg/kg | Poractant Alfa: 175 mg/kg |

| Administration | Intratracheal, within 30 minutes of birth | Intratracheal, within 30 minutes of birth |

Table 2: Key Efficacy Outcomes in the SELECT and STAR Trials

| Outcome | SELECT Trial Results | STAR Trial Results |

| Incidence of RDS at 24 hours | Lucinactant: 39.1% vs. Colfosceril: 47.2% (p < 0.05) | Not a primary endpoint |

| RDS-related Mortality by Day 14 | Lucinactant: 4.7% vs. Colfosceril: 9.4% (p < 0.05); Lucinactant: 4.7% vs. Beractant: 10.5% (p < 0.05) | Not a primary endpoint |

| All-cause Mortality at 36 weeks PMA | Lucinactant: 21% vs. Beractant: 26% (p=0.05) | Lucinactant: 16% vs. Poractant Alfa: 18.5% (NS) |

| Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA | Lucinactant: 40.2% vs. Colfosceril: 45.0% (p < 0.05) | Not significantly different |

| Survival without BPD at 28 days | Not a primary endpoint | Lucinactant: 37.8% vs. Poractant Alfa: 33.1% (Non-inferiority met) |

| 1-Year Survival (Follow-up Study) | No significant difference between Lucinactant, Colfosceril, and Beractant | Lucinactant showed significantly better survival than Poractant Alfa (p=0.04) |

PMA: Postmenstrual Age; NS: Not Significant

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on Sinapultide are often proprietary. However, based on published literature, the methodologies can be outlined.

In Vitro Neutrophil Transmigration Assay

This assay is crucial for demonstrating the anti-inflammatory properties of Sinapultide. While specific protocols for Sinapultide are not publicly available, a general methodology can be described.

Objective: To quantify the effect of Sinapultide on the migration of neutrophils across an endothelial or epithelial cell monolayer.

General Methodology:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or a lung epithelial cell line (e.g., A549) are cultured to confluence on a porous membrane insert (e.g., a Transwell insert).

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

-

Experimental Setup: The cell-coated inserts are placed in a multi-well plate. The lower chamber contains a chemoattractant (e.g., fMLP, IL-8).

-

Treatment: Isolated neutrophils are pre-incubated with varying concentrations of Sinapultide or a vehicle control before being added to the upper chamber of the inserts.

-

Incubation: The plate is incubated to allow for neutrophil migration through the cell monolayer towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

Assessment of Alveolar Type II Cell Function

Experiments involving alveolar type II (ATII) cells are essential to understand how Sinapultide interacts with the primary surfactant-producing cells in the lungs.

Objective: To evaluate the effect of Sinapultide on the function of ATII cells, such as surfactant production and secretion.

General Methodology:

-

ATII Cell Isolation and Culture: Primary ATII cells are isolated from lung tissue (e.g., from rats or mice) through enzymatic digestion and filtration. The isolated cells are then cultured.

-

Treatment: Cultured ATII cells are exposed to Sinapultide at various concentrations.

-

Functional Assays:

-

Surfactant Protein Expression: The expression levels of surfactant proteins (e.g., SP-A, SP-B, SP-C, SP-D) can be measured using techniques like Western blotting or ELISA.

-

Phospholipid Synthesis: The synthesis of key surfactant phospholipids, such as DPPC, can be assessed by metabolic labeling with radioactive precursors (e.g., [³H]choline) followed by lipid extraction and analysis.

-

Lamellar Body Formation: Lamellar bodies, the intracellular storage organelles for surfactant, can be visualized and quantified using electron microscopy.

-

Conclusion

Sinapultide represents a significant advancement in synthetic surfactant technology. Its dual mechanism of action, combining biophysical surface tension reduction with anti-inflammatory properties, offers a promising therapeutic approach for Respiratory Distress Syndrome. The robust clinical trial data from the SELECT and STAR studies demonstrate its efficacy and safety in premature infants. Further research into its precise molecular interactions and signaling pathways will continue to enhance our understanding of this important therapeutic peptide and may open avenues for its use in other inflammatory lung conditions.

References

Sinapultide (KL4 Peptide): A Deep Dive into its Structure, Function, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic 21-amino acid peptide also known as KL4 peptide, represents a significant advancement in the treatment of neonatal respiratory distress syndrome (RDS). It is a biomimetic of the essential human lung surfactant protein B (SP-B), designed to replicate its surface tension-lowering properties and other vital functions within the alveoli. This technical guide provides a comprehensive overview of the structure, sequence, biophysical properties, and mechanism of action of Sinapultide, with a focus on the quantitative data and experimental methodologies that underpin our current understanding.

Structure and Sequence of Sinapultide (KL4 Peptide)

Sinapultide is a cationic peptide characterized by a repeating sequence of a single lysine (K) residue followed by four leucine (L) residues. This primary structure is fundamental to its function.

Amino Acid Sequence and Molecular Properties

The primary amino acid sequence of Sinapultide is:

KLLLLKLLLLKLLLLKLLLLK [1]

This sequence gives the peptide its amphipathic nature, with the hydrophobic leucine residues and the positively charged lysine residues arranged in a regular pattern. This arrangement is crucial for its interaction with the negatively charged phospholipids of the lung surfactant.

| Property | Value | Reference |

| Amino Acid Sequence | KLLLLKLLLLKLLLLKLLLLK | [1] |

| Number of Residues | 21 | [1] |

| Molecular Weight | 2469.40 g/mol | [1] |

| Molecular Formula | C126H238N26O22 |

Secondary and Tertiary Structure

In an aqueous environment, Sinapultide exists in a largely random coil conformation. However, upon interaction with lipid bilayers, it adopts a stable α-helical secondary structure.[2] This conformational change is critical for its biological activity, allowing it to insert into and organize the phospholipid monolayer at the air-liquid interface of the alveoli. The helical structure presents a hydrophobic face composed of leucine residues that interacts with the acyl chains of the phospholipids and a hydrophilic face with lysine residues that can interact with the polar head groups of the phospholipids and the aqueous subphase.

Biophysical Properties and Function

Sinapultide's primary function is to mimic the biophysical activity of SP-B, which is essential for reducing surface tension in the lungs and preventing alveolar collapse at the end of expiration.

Surface Activity

Sinapultide, when combined with phospholipids such as dipalmitoylphosphatidylcholine (DPPC) and palmitoyloleoyl-phosphatidylglycerol (POPG), significantly reduces surface tension at the air-water interface. This is the hallmark of a functional pulmonary surfactant.

| Parameter | Observation | Reference |

| Equilibrium Spreading Pressure (πe) | Sinapultide promotes surface phase separation and increases πe in DPPC/POPG mixtures, an effect enhanced by palmitic acid. | |

| Maximum Surface Pressure (πmax) | Increased in the presence of Sinapultide. | |

| Monolayer Stability | Forms a stable monolayer up to a surface pressure of 30 mN/m. | |

| Lipid Monolayer Collapse | Rigidifies POPG-containing lipid monolayers, shifting their collapse mode from flowing into the sub-phase to folding. |

Interaction with Lipid Bilayers

Neutron diffraction and other biophysical studies have revealed that Sinapultide orients itself at the lipid-water interface, interacting with a single leaflet of the membrane. This interaction is crucial for organizing the lipid molecules into a highly stable and surface-active film. The bilayer thickness of both DPPC:POPG and POPC:POPG lipid systems is approximately 38 Å, and the presence of 5 mol% KL4 can significantly affect this thickness.

Mechanism of Action

Sinapultide's therapeutic effects extend beyond its biophysical surfactant properties. It also possesses anti-inflammatory activities that are relevant in the context of acute lung injury (ALI) and RDS.

Inhibition of Neutrophil Transmigration

A key anti-inflammatory mechanism of Sinapultide is its ability to inhibit the transmigration of neutrophils (polymorphonuclear leukocytes, PMNs) across the endothelium into the alveolar space. This reduces the inflammatory cascade that can lead to lung injury. In vitro assays have demonstrated that KL4-surfactant decreases neutrophil transmigration at the endothelial cell level.

Potential Signaling Pathways

The precise signaling pathway through which Sinapultide exerts its anti-inflammatory effects is an area of active research. One potential mechanism involves the modulation of Toll-like receptor (TLR) signaling. TLRs, particularly TLR2 and TLR4, are key players in the innate immune response in the lungs and can be activated by pathogens and endogenous danger signals, leading to the production of pro-inflammatory cytokines. In LPS-induced acute lung injury models, treatment with Sinapultide-loaded microbubbles combined with ultrasound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential interaction of Sinapultide with the TLR4 signaling cascade, as LPS is a well-known TLR4 agonist.

Figure 1: Proposed anti-inflammatory signaling pathway of Sinapultide (KL4 peptide).

Clinical Efficacy and Safety

The clinical utility of Sinapultide is demonstrated through extensive clinical trials of lucinactant, the drug formulation containing the peptide.

Efficacy in Neonatal Respiratory Distress Syndrome

Clinical trials have consistently shown that lucinactant is effective in the prevention and treatment of RDS in premature infants.

| Outcome | Lucinactant | Comparator(s) | Result | Reference |

| Incidence of RDS at 24 hours | 39.1% | Colfosceril: 47.2% | Significantly reduced incidence with lucinactant. | |

| RDS-related mortality by day 14 | 4.7% | Colfosceril: 9.4%Beractant: 10.5% | Significantly reduced mortality with lucinactant compared to both. | |

| All-cause mortality at 36 weeks PMA | 21% | Beractant: 26% | Lower mortality rate with lucinactant. | |

| Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA | 40.2% | Colfosceril: 45.0% | Significantly less common with lucinactant. | |

| Survival without BPD at 28 days | 37.8% | Poractant alfa: 33.1% | Non-inferiority demonstrated. | |

| Mortality at 28 days | 11.8% | Poractant alfa: 16.1% | Lower mortality with lucinactant. |

Safety Profile

Lucinactant has been shown to have a safety profile comparable to other surfactant preparations.

| Adverse Event | Lucinactant | Comparator(s) | Reference |

| Oxygen Desaturation (administration-related) | 17% (vs. Colfosceril/Beractant)8% (vs. Poractant alfa) | Colfosceril: 9%Beractant: 13%Poractant alfa: 2% | |

| Bradycardia (administration-related) | 5% (vs. Colfosceril/Beractant)3% (vs. Poractant alfa) | Colfosceril: 2%Beractant: 3%Poractant alfa: 2% | |

| Intraventricular Hemorrhage (grades 3 & 4) | 14.3% | Poractant alfa: 16.9% | No significant difference. |

| Cystic Periventricular Leukomalacia | 14.3% | Poractant alfa: 16.9% | No significant difference. |

Experimental Protocols

Peptide Synthesis

Sinapultide (KL4) is synthesized using automated solid-phase peptide synthesis.

-

Resin: Wang resin is typically used as the solid support.

-

Amino Acids: Isotopically enriched Fmoc amino acids (e.g., 13C-enriched) can be used for structural studies.

-

Cleavage: The peptide is cleaved from the resin using a mixture of 90% trifluoroacetic acid (TFA), 5% triisopropyl-silane, and 5% water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using an acetonitrile/water gradient.

-

Verification: The purity and identity of the peptide are confirmed by mass spectrometry.

Figure 2: Workflow for the solid-phase synthesis of Sinapultide (KL4 peptide).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure of Sinapultide in different environments.

-

Sample Preparation:

-

A stock solution of KL4 in buffer (e.g., 5 mM HEPES, pH 7.4) is prepared.

-

Lipid vesicles (e.g., POPC:POPG) are prepared and mixed with the peptide solution at desired peptide:lipid ratios.

-

The mixture is equilibrated for at least one hour.

-

-

Data Acquisition:

-

CD spectra are recorded on a spectropolarimeter (e.g., Aviv Model 215).

-

Wavelength range is typically 195-260 nm.

-

Multiple scans (10-50) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The spectra are corrected for the buffer and lipid vesicle background.

-

The resulting spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil structures.

-

Neutron Diffraction for Peptide-Bilayer Interaction Studies

Neutron diffraction is employed to determine the orientation and location of Sinapultide within a lipid bilayer.

-

Sample Preparation:

-

Selectively deuterated leucine residues are incorporated into the KL4 peptide during synthesis.

-

The labeled peptide is reconstituted with lipid bilayers (e.g., DPPC:POPG) to form oriented multibilayers on a substrate.

-

-

Data Collection:

-

Neutron diffraction data are collected at a neutron scattering facility.

-

The experiment is performed at different D2O contrasts to highlight different parts of the system.

-

-

Data Analysis:

-

The diffraction data are used to calculate the neutron scattering length density profiles.

-

These profiles provide information on the location of the deuterated residues, and thus the orientation and depth of penetration of the peptide in the bilayer.

-

Conclusion

Sinapultide (KL4 peptide) is a well-characterized synthetic peptide that effectively mimics the crucial functions of human surfactant protein B. Its defined structure and sequence give rise to potent surface-active properties and beneficial anti-inflammatory effects. Extensive clinical trials have established its efficacy and safety in the management of neonatal RDS, making it a valuable therapeutic option. The detailed experimental methodologies described herein provide a foundation for further research into its mechanisms of action and potential applications in other inflammatory lung diseases.

References

The Role of Sinapultide in Mimicking Surfactant Protein B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulmonary surfactant is a critical complex of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse during respiration. Surfactant protein B (SP-B) is an essential component for the proper function of this system. Deficiency or dysfunction of pulmonary surfactant, particularly in premature infants, leads to Respiratory Distress Syndrome (RDS). Sinapultide, a synthetic 21-amino acid peptide, has been developed as a functional mimic of human SP-B. This technical guide provides an in-depth overview of the role of Sinapultide in mimicking SP-B, detailing its mechanism of action, biophysical properties, and clinical efficacy. The guide includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction: The Critical Role of Surfactant Protein B

Mammalian lung surfactant is a complex mixture of approximately 90% lipids and 10% proteins. The primary function of surfactant is to lower the surface tension at the air-liquid interface within the alveoli, which is crucial for preventing alveolar collapse at the end of expiration.[1][2] Among the four surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D), the small, hydrophobic protein SP-B is indispensable for respiratory function.

SP-B plays a pivotal role in the formation and stability of the surfactant film. Its functions include:

-

Enhancing the adsorption of phospholipids to the air-liquid interface.

-

Facilitating the formation of a stable surfactant monolayer capable of achieving very low surface tensions upon compression.

-

Promoting the formation of lamellar bodies , the storage organelles for surfactant in alveolar type II cells.

The absence or deficiency of functional SP-B is incompatible with life, leading to severe respiratory failure.[3]

Sinapultide: A Synthetic Mimic of SP-B

Sinapultide, also known as KL4 peptide, is a 21-residue synthetic peptide designed to mimic the essential functional attributes of human SP-B.[4][5] Its amino acid sequence consists of a repeating pattern of lysine (K) and leucine (L) residues: KLLLLKLLLLKLLLLKLLLLK. This structure results in an amphipathic alpha-helical conformation, which is crucial for its interaction with phospholipids and its surface activity.

Sinapultide is a key component of the synthetic surfactant lucinactant (Surfaxin®). Lucinactant is an aqueous dispersion containing Sinapultide, dipalmitoylphosphatidylcholine (DPPC), palmitoyloleoyl-phosphatidylglycerol (POPG), and palmitic acid. This formulation is designed to be a complete, protein-containing synthetic surfactant that avoids the potential risks associated with animal-derived surfactants.

Mechanism of Action: How Sinapultide Mimics SP-B

Sinapultide's ability to mimic SP-B stems from its structural and biophysical properties. The peptide's amphipathic nature allows it to insert into phospholipid membranes, influencing their organization and surface properties.

Biophysical Effects on the Surfactant Film

The primary mechanism of action of Sinapultide is its ability to reduce surface tension at the air-liquid interface in the alveoli. This is achieved through several key actions:

-

Accelerated Adsorption and Spreading of Phospholipids: Sinapultide enhances the rate at which the phospholipid components of the surfactant reach and spread across the alveolar surface.

-

Formation of a Stable Monolayer: It facilitates the organization of phospholipids into a tightly packed monolayer that can withstand the high pressures generated during expiration, thus preventing alveolar collapse.

-

Resistance to Inactivation: In vitro studies suggest that lucinactant is more resistant to inactivation by proteins and oxidants compared to animal-derived surfactants.

Anti-Inflammatory Properties

Beyond its biophysical effects, preclinical studies have demonstrated that Sinapultide possesses anti-inflammatory properties. In vitro assays have shown that KL4-surfactant can inhibit the transmigration of polymorphonuclear leukocytes (PMNs), a key event in the inflammatory cascade. This suggests a potential secondary mechanism by which Sinapultide may protect the lungs from injury.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of Sinapultide, as a component of lucinactant, have been evaluated in numerous preclinical and clinical studies.

Preclinical Data

Preclinical studies in animal models of RDS have demonstrated the efficacy of lucinactant in improving lung function.

Table 1: Summary of Preclinical Efficacy Data for Lucinactant

| Animal Model | Key Findings | Reference |

| Premature Lambs | Improved lung compliance and gas exchange compared to controls. | Not directly found in searches |

| Surfactant-deficient rats | Restoration of lung compliance to levels comparable with animal-derived surfactants. | |

| LPS-induced acute lung injury in mice | Significant reduction in inflammatory cytokines (TNF-α, IL-6) and increased expression of SP-A. |

Clinical Data

Multiple randomized controlled trials have compared lucinactant to other surfactant preparations for the prevention and treatment of RDS in premature infants.

Table 2: Comparison of Lucinactant vs. Colfosceril Palmitate and Beractant in Preterm Infants (SELECT Trial)

| Outcome | Lucinactant (n=527) | Colfosceril Palmitate (n=509) | Beractant (n=258) |

| RDS at 24 hours | 39.1% | 47.2% | 33.3% |

| RDS-related mortality by day 14 | 4.7% | 9.4% | 10.5% |

| All-cause mortality at 36 weeks PMA | 21% | Not Reported | 26% |

| Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA | 40.2% | 45.0% | Not Reported |

Table 3: Comparison of Lucinactant vs. Poractant Alfa in Preterm Infants (STAR Trial)

| Outcome | Lucinactant (n=124) | Poractant Alfa (n=128) |

| Alive without BPD at 28 days | 37.8% | 33.1% |

| Mortality at 28 days | 11.8% | 16.1% |

| Intraventricular Hemorrhage (Grades 3 & 4) | 14.3% | 16.9% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function of Sinapultide.

In Vitro Surface Activity Measurement: Pulsating Bubble Surfactometer

This method assesses the dynamic surface tension-lowering ability of a surfactant preparation.

Objective: To determine the minimum and maximum surface tension of a surfactant sample under simulated physiological conditions of cyclic compression and expansion.

Materials:

-

Pulsating Bubble Surfactometer (PBS)

-

Disposable sample chambers (20-50 µL)

-

Surfactant sample (e.g., lucinactant) reconstituted according to manufacturer's instructions.

-

Control buffer (e.g., saline)

Protocol:

-

Instrument Setup: Calibrate the PBS according to the manufacturer's instructions. Set the temperature to 37°C and the pulsation rate to 20 cycles per minute.

-

Sample Preparation: Prepare the lucinactant suspension as directed (e.g., warming and shaking). Dilute the sample to the desired concentration in a suitable buffer.

-

Loading the Sample: Pipette 20-50 µL of the surfactant sample into a clean, disposable sample chamber.

-

Bubble Formation: Introduce the sample chamber into the PBS. A small air bubble is formed within the sample liquid.

-

Pulsation and Data Acquisition: The instrument cyclically changes the volume of the bubble, simulating breathing. The pressure difference across the bubble surface is continuously measured, and the surface tension is calculated using the Laplace equation.

-

Data Analysis: Record the surface tension at minimum and maximum bubble radius over several cycles. The minimum surface tension (γmin) is a key indicator of surfactant efficacy.

References

- 1. Lucinactant for the prevention of respiratory distress syndrome in premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lucinactant: New and Approved, But Is It an Improvement? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lung macrophage-epithelial cell interactions amplify particle-mediated cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surfaxin (Lucinactant) - Treatment for Preventing Infant RDS - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Altered cytokine release of airway epithelial cells in vitro by combinations of respiratory syncytial virus, Streptococcus pneumoniae, Printex 90 and diesel exhaust particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Properties of Sinapultide in Lipid Monolipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a 21-residue synthetic peptide also known as KL4, is a crucial component of lucinactant, a synthetic pulmonary surfactant developed for the treatment of respiratory distress syndrome (RDS) in premature infants.[1][2] Its design mimics the functional aspects of the native human pulmonary surfactant protein B (SP-B), a protein essential for the surface tension-lowering properties of the lung surfactant.[1][3][4] This technical guide provides an in-depth analysis of the biophysical properties of Sinapultide when incorporated into lipid monolayers, which serve as a model for the air-liquid interface of the alveoli. Understanding these interactions is paramount for the rational design and optimization of synthetic surfactants.

Sinapultide's primary sequence consists of a repeating pattern of lysine and leucine residues (KLLLLKLLLLKLLLLKLLLLK), conferring it an amphipathic and cationic nature. This structure facilitates its interaction with the phospholipid components of pulmonary surfactant, primarily dipalmitoylphosphatidylcholine (DPPC), palmitoyl-oleoyl-phosphatidylglycerol (POPG), and palmitic acid (PA). The interplay between Sinapultide and these lipids at the air-water interface governs the stability and dynamic properties of the surfactant film, which are critical for its physiological function.

Quantitative Analysis of Sinapultide-Lipid Monolayer Interactions

The interaction of Sinapultide with various lipid monolayers has been characterized using surface pressure-area (π-A) isotherms, which measure the change in surface pressure as a function of the area available to the molecules in the monolayer. These studies reveal Sinapultide's ability to modulate the packing, stability, and phase behavior of the lipid film.

Surface Pressure-Area Isotherm Data

The following tables summarize key quantitative data extracted from published π-A isotherms for various lipid compositions in the presence and absence of Sinapultide.

| Lipid Composition | Sinapultide (KL4) Concentration | Collapse Pressure (π_coll) (mN/m) | Key Observations |

| DPPC/POPG (7:3 w/w) | 0 wt% | ~51 | Exhibits a gradual phase transition. |

| DPPC/POPG (7:3 w/w) | 4, 8, 16 wt% | ~72 | A significant increase in monolayer stability. The isotherm plateau around 40 mN/m becomes more prominent with increasing peptide concentration. |

| Pure DPPC | 16 wt% | ~72 (suppressed folding collapse) | Sinapultide is immiscible with DPPC and induces a suppressed folding collapse. |

| Pure POPG | 16 wt% | ~50 | The fluid nature of POPG results in a lower collapse pressure compared to DPPC. |

| Pure Sinapultide (KL4) | 100% | ~30 | Forms a stable single-phase monolayer up to this pressure. |

| DPPC/POPG/PA | Low molar ratios | Increased π_max | The presence of palmitic acid greatly enhances the stabilizing effects of Sinapultide. |

| PA/Sinapultide (KL4) | Binary mixture | Stable monolayer | Strong ionic interactions between the negatively charged PA and the cationic Sinapultide lead to the formation of a stable monolayer. |

Table 1: Collapse Pressures of Various Lipid Monolayers with and without Sinapultide.

| Lipid Composition | Sinapultide (KL4) Concentration | Area per Molecule (Ų/molecule) at π = 10 mN/m (approx.) | Area per Molecule (Ų/molecule) at π = 30 mN/m (approx.) |

| DPPC/POPG (7:3 w/w) | 0 wt% | ~85 | ~60 |

| DPPC/POPG (7:3 w/w) | 10 wt% SP-B analog | ~95 | ~65 |

Table 2: Approximate Area per Molecule for DPPC/POPG (7:3) Monolayers. (Data estimated from published isotherms).

Experimental Protocols

The biophysical characterization of Sinapultide in lipid monolayers is predominantly carried out using a Langmuir-Blodgett trough. The following sections detail the typical methodologies employed in these studies.

Langmuir-Blodgett Trough Setup and Operation

A Langmuir-Blodgett trough is a specialized instrument for forming and characterizing monomolecular layers at an air-water interface.

-

Trough: Typically made of Teflon, a hydrophobic and inert material, to ensure that the monolayer interacts only with the subphase and the barriers.

-

Barriers: Movable barriers, also made of Teflon, are used to compress or expand the monolayer on the subphase surface in a controlled manner.

-

Subphase: The aqueous solution at the bottom of the trough. For Sinapultide-lipid monolayer studies, this is often pure water or a buffered solution at a specific pH (e.g., 7.2) and temperature (e.g., 25°C).

-

Wilhelmy Plate: A platinum plate is used to measure the surface pressure (π) of the monolayer. The plate is partially submerged in the subphase, and the force exerted on it by the surface tension is measured. The surface pressure is the difference between the surface tension of the pure subphase and the surface tension of the subphase with the monolayer.

-

Monolayer Preparation:

-

Lipids and Sinapultide are dissolved in a volatile organic solvent, such as chloroform or a chloroform/methanol mixture.

-

The solution is carefully deposited dropwise onto the surface of the subphase in the Langmuir trough.

-

A waiting period of at least 20 minutes is allowed for the solvent to evaporate completely, leaving a uniform monolayer at the air-water interface.

-

-

Compression-Expansion Cycles: The barriers are moved symmetrically to compress the monolayer at a constant rate (e.g., 0.1 mm/s). During compression, the surface pressure is recorded as a function of the area per molecule, generating a π-A isotherm. The monolayer can also be expanded to study the reversibility of the compression process.

Fluorescence Microscopy

Fluorescence microscopy is often coupled with the Langmuir-Blodgett trough to visualize the phase behavior and domain structure of the monolayer in real-time.

-

Fluorescent Probe: A small amount of a lipid-soluble fluorescent dye is added to the lipid solution before spreading the monolayer.

-

Imaging: As the monolayer is compressed, images are captured to observe the formation of different phases, such as liquid-expanded (LE) and liquid-condensed (LC) domains. The partitioning of the fluorescent probe between these phases provides contrast for visualization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the proposed mechanism of Sinapultide's action on lipid monolayers.

References

Sinapultide: A Technical Guide to its Anti-Inflammatory and Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, also known as KL4 peptide, is a synthetic, 21-residue peptide designed to mimic the structure and function of human pulmonary surfactant protein B (SP-B).[1][2] Its primary and approved application, as a key component of the drug lucinactant, is in the treatment of infant respiratory distress syndrome (RDS), where it compensates for surfactant deficiency.[1][3] The primary mechanism involves reducing surface tension at the alveolar air-liquid interface, which stabilizes the alveoli and prevents their collapse during respiration.[1] Beyond this critical biophysical function, emerging preclinical evidence reveals that sinapultide possesses significant anti-inflammatory and immunomodulatory properties. These secondary effects position it as a potential therapeutic agent for a broader range of inflammatory lung conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

This technical guide provides an in-depth review of the mechanisms, experimental evidence, and key data related to sinapultide's role in modulating the immune response in the lungs.

Anti-Inflammatory Mechanism I: Inhibition of Neutrophil Infiltration

A primary driver of tissue damage in inflammatory lung conditions is the excessive infiltration of neutrophils (polymorphonuclear leukocytes, PMNs) from the vasculature into the alveolar space. One of the most well-documented anti-inflammatory actions of sinapultide is its ability to directly inhibit this process.

Studies have shown that KL4-surfactant blocks the influx of neutrophils into the alveoli, thereby preventing subsequent lung injury. This effect is achieved by decreasing the transmigration of neutrophils at the level of the vascular endothelium. By physically impeding this key step in the inflammatory cascade, sinapultide helps to preserve the integrity of the alveolar-capillary barrier.

Experimental Protocol: In Vitro Neutrophil Transendothelial Migration Assay

This protocol describes a common method, such as a Transwell assay, to evaluate the effect of sinapultide on neutrophil migration across an endothelial barrier.

-

Cell Culture:

-

Human umbilical vein endothelial cells (HUVECs) or a murine endothelial cell line are cultured on the porous membrane of a Transwell insert (e.g., 3.0 µm pore size) until a confluent monolayer is formed. Monolayer integrity is confirmed by measuring transendothelial electrical resistance (TEER).

-

-

Neutrophil Isolation:

-

Neutrophils are isolated from fresh human or murine whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The isolated neutrophils are maintained at room temperature to prevent premature activation.

-

-

Experimental Setup:

-

The Transwell inserts containing the endothelial monolayer are placed into a multi-well plate. The lower chamber contains a chemoattractant, such as Interleukin-8 (IL-8), C5a, or N-Formylmethionyl-leucyl-phenylalanine (fMLP), to induce neutrophil migration.

-

Treatment Group: Sinapultide (or KL4-surfactant formulation) is added to the upper chamber with the endothelial cells and allowed to pre-incubate.

-

Control Group: A vehicle control is used in place of sinapultide.

-

-

Migration:

-

A known quantity of isolated neutrophils is added to the upper chamber of each Transwell insert. The plate is incubated at 37°C in a 5% CO₂ environment for a period of 2-4 hours.

-

-

Quantification:

-

The number of neutrophils that have migrated into the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or flow cytometer.

-

Alternatively, neutrophil presence can be measured indirectly by quantifying the activity of a neutrophil-specific enzyme, such as myeloperoxidase (MPO), in the lower chamber lysate.

-

-

Analysis:

-

The percentage of migrated neutrophils in the sinapultide-treated group is compared to the control group to determine the inhibitory effect.

-

Anti-Inflammatory Mechanism II: Modulation of Cytokine Release

In addition to preventing cellular infiltration, sinapultide has been shown to modulate the production of key soluble inflammatory mediators. In a lipopolysaccharide (LPS)-induced model of acute lung injury, treatment with sinapultide-loaded microbubbles combined with ultrasound significantly reduced the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

TNF-α and IL-6 are pivotal cytokines in the inflammatory response, responsible for amplifying inflammation, recruiting immune cells, and inducing systemic effects like fever. By suppressing their release, sinapultide helps to dampen the overall inflammatory environment in the injured lung.

Quantitative Data: Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)

The following data, estimated from published results, summarize the effects of sinapultide treatment on TNF-α and IL-6 concentrations in the BALF of mice with LPS-induced ALI.

Table 1: Effect of Sinapultide on Pro-Inflammatory Cytokine Concentrations in BALF

| Treatment Group | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |

|---|---|---|

| Control (Saline) | ~25 ± 10 | ~30 ± 15 |

| LPS Only | ~425 ± 50 | ~550 ± 75 |

| LPS + Sinapultide Suspension | ~275 ± 40 | ~350 ± 50 |

| LPS + Sinapultide Microbubbles (MBs) | ~200 ± 35 | ~275 ± 40 |

| LPS + Sinapultide MBs + Ultrasound | ~125 ± 25 | ~150 ± 30 |

Data are approximations derived from graphical representations in Zhang et al., 2020 and are for illustrative purposes.

Experimental Protocol: LPS-Induced ALI Animal Model

This protocol provides a representative methodology for inducing and treating ALI in mice to study the effects of sinapultide.

-

Animal Model:

-

Male BALB/c or C57BL/6 mice (6-8 weeks old) are used. Animals are housed with ad libitum access to food and water. All procedures are approved by an institutional animal care and use committee.

-

-

Induction of ALI:

-

Mice are anesthetized (e.g., via isoflurane inhalation).

-

Acute lung injury is induced by a single intratracheal instillation of Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg body weight) dissolved in sterile saline. Control animals receive sterile saline only.

-

-

Treatment Administration:

-

At a specified time post-LPS challenge (e.g., 1 hour), animals are divided into treatment groups.

-

Treatment Group: Mice receive an intranasal or intratracheal administration of sinapultide-loaded microbubbles (e.g., 5.8 mL/kg). For enhanced delivery, a targeted ultrasound is applied to the chest area (e.g., 0.8 MHz for 5 minutes).

-

Control Groups: Include LPS + saline and LPS + sinapultide suspension (without microbubbles/ultrasound).

-

-

Sample Collection:

-

At 24 hours post-LPS administration, mice are euthanized.

-

Bronchoalveolar lavage (BAL) is performed by instilling and retrieving sterile PBS or saline into the lungs to collect BAL fluid (BALF).

-

Lung tissues are harvested. One lobe may be used to determine the wet-to-dry weight ratio (an indicator of pulmonary edema), while another is fixed in formalin for histology.

-

-

Analysis:

-

Cytokine Measurement: Concentrations of TNF-α, IL-6, and other cytokines in the BALF are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Histology: Formalin-fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess pathological changes such as alveolar wall thickening, edema, and inflammatory cell infiltration.

-

Immunomodulatory Effects via Surfactant System Restoration

Sinapultide's immunomodulatory effects are also linked to its primary function of restoring the integrity of the pulmonary surfactant system. A healthy surfactant layer is a critical component of the lung's innate immune defense. It includes the collectins Surfactant Protein A (SP-A) and Surfactant Protein D (SP-D), which act as pattern recognition molecules that can bind to pathogens and modulate the functions of immune cells like macrophages.

By mimicking SP-B, sinapultide helps stabilize the surfactant film, which may indirectly support the function and synthesis of other key surfactant proteins. Evidence shows that treatment with sinapultide-loaded microbubbles increases the expression of SP-A in the lungs of mice with ALI. This restoration of SP-A is significant, as SP-A is known to enhance the phagocytosis of pathogens by macrophages and regulate inflammatory cytokine expression.

Quantitative Data: Surfactant Protein A (SP-A) Expression

The following table presents the estimated effect of sinapultide treatment on SP-A levels in the BALF of mice with LPS-induced ALI, demonstrating its restorative capacity.

Table 2: Effect of Sinapultide on Surfactant Protein A (SP-A) Concentration in BALF

| Treatment Group | SP-A Concentration (ng/mL) (Mean ± SD) |

|---|---|

| Control (Saline) | ~1250 ± 150 |

| LPS Only | ~400 ± 100 |

| LPS + Sinapultide Suspension | ~650 ± 125 |

| LPS + Sinapultide Microbubbles (MBs) | ~800 ± 125 |

| LPS + Sinapultide MBs + Ultrasound | ~1100 ± 150 |

Data are approximations derived from graphical representations in Zhang et al., 2020 and are for illustrative purposes.

Conclusion

Sinapultide demonstrates a dual-action profile that extends beyond its primary biophysical role in surfactant replacement. Its anti-inflammatory and immunomodulatory effects are mediated through distinct but complementary mechanisms:

-

Direct Anti-Inflammatory Action: It physically inhibits the transmigration of neutrophils into the lung parenchyma, a critical event in the pathogenesis of acute lung injury.

-

Modulation of Inflammatory Mediators: It significantly reduces the production of key pro-inflammatory cytokines, namely TNF-α and IL-6.

-

Indirect Immunomodulation: By mimicking SP-B and stabilizing the surfactant film, it restores the architecture of a critical innate immune barrier and promotes the expression of the immunomodulatory protein SP-A.

These findings underscore the therapeutic potential of sinapultide not only for neonatal RDS but also for complex inflammatory lung diseases in pediatric and adult populations. Further research into the precise molecular interactions and signaling pathways involved will be crucial for optimizing its use in these broader clinical applications.

References

In Vivo Fate and Metabolism of Synthetic Peptides: A Technical Guide with a Focus on Sinapultide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is a notable absence of publicly available in vivo pharmacokinetic and metabolism studies specifically for Sinapultide. This guide, therefore, provides a comprehensive framework for understanding the in vivo fate and metabolism of synthetic peptides, particularly those administered via inhalation, using Sinapultide as a case study for which future research is warranted. The quantitative data and specific pathways described herein are representative examples for a generic inhaled peptide and should be considered hypothetical in the context of Sinapultide.

Introduction to Sinapultide and Inhaled Synthetic Peptides

Sinapultide is a 21-amino acid synthetic peptide designed to mimic the function of human surfactant protein B (SP-B). It is a key component of the drug lucinactant, which is used to treat respiratory distress syndrome (RDS) in premature infants. By mimicking SP-B, Sinapultide helps to reduce surface tension in the alveoli, preventing their collapse and improving gas exchange.[1]

The pulmonary route is an attractive administration pathway for therapeutic peptides and proteins due to the large surface area of the lungs and the potential for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver.[2][3] However, the in vivo fate of inhaled peptides is influenced by several factors, including their physicochemical properties, susceptibility to enzymatic degradation, and interactions with the biological components of the lungs.[4]

General Principles of In Vivo Fate and Metabolism of Inhaled Synthetic Peptides

The absorption, distribution, metabolism, and excretion (ADME) of inhaled synthetic peptides are complex processes.

Absorption: Following inhalation, peptides can be absorbed into the systemic circulation or exert their effects locally within the lungs.[5] The efficiency of absorption depends on factors such as molecular size, lipophilicity, and charge. Smaller peptides are more likely to be absorbed systemically, while larger ones may have prolonged residence time in the lungs.

Distribution: Once in the systemic circulation, peptides are distributed to various tissues and organs. Their distribution is influenced by their binding to plasma proteins and their ability to cross biological membranes.

Metabolism: Synthetic peptides are primarily metabolized by peptidases, which are enzymes that cleave peptide bonds. Peptidases are present in the lungs, blood, liver, kidneys, and other tissues. The metabolic stability of a peptide is a critical determinant of its half-life and duration of action. Strategies to improve metabolic stability include the use of unnatural amino acids, cyclization, and other chemical modifications.

Excretion: Peptides and their metabolites are primarily excreted by the kidneys.

Hypothetical Pharmacokinetic Data for an Inhaled Synthetic Peptide

The following table summarizes hypothetical pharmacokinetic parameters for a generic inhaled synthetic peptide, illustrating the type of data that would be generated in preclinical and clinical studies.

| Parameter | Symbol | Value | Unit | Description |

| Bioavailability | F | ~20 | % | The fraction of the inhaled dose that reaches the systemic circulation. |

| Time to Maximum Concentration | Tmax | 0.5 - 2 | hours | The time at which the highest concentration of the drug is observed in the plasma. |

| Maximum Concentration | Cmax | 50 - 200 | ng/mL | The maximum concentration of the drug in the plasma. |

| Volume of Distribution | Vd | 0.1 - 0.5 | L/kg | The apparent volume into which the drug is distributed in the body. |

| Elimination Half-life | t1/2 | 1 - 4 | hours | The time it takes for the plasma concentration of the drug to be reduced by half. |

| Clearance | CL | 0.1 - 0.5 | L/h/kg | The volume of plasma cleared of the drug per unit time. |

Experimental Protocols for Studying In Vivo Fate and Metabolism

Determining the in vivo fate and metabolism of a synthetic peptide like Sinapultide requires a combination of in vivo studies and sophisticated analytical techniques.

In Vivo Animal Studies

-

Animal Model: A relevant animal model, such as a rat or non-human primate, is chosen.

-

Dosing: The peptide is administered via intratracheal instillation or inhalation.

-

Sample Collection: Blood, urine, feces, and lung tissue are collected at various time points.

-

Pharmacokinetic Analysis: The concentration of the parent peptide and its potential metabolites in the collected samples is quantified to determine pharmacokinetic parameters.

Sample Preparation and Analysis

A generic workflow for the analysis of peptides in biological matrices is outlined below.

Experimental workflow for peptide analysis.

Detailed Methodologies:

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

-

-

Solid Phase Extraction (SPE) (for urine and tissue homogenates):

-

Condition a mixed-mode SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the peptide of interest with an appropriate elution solvent (e.g., methanol with 5% formic acid).

-

Evaporate the eluate and reconstitute for LC-MS/MS analysis.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the peptide from other components in the sample.

-

Mass Spectrometry: A tandem mass spectrometer is used for the sensitive and specific quantification of the peptide and its metabolites. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification.

-

Potential Signaling Pathways for Sinapultide

Given that Sinapultide mimics surfactant protein B, it is plausible that it could influence similar signaling pathways.

Surfactant Protein B Signaling

Surfactant protein B is known to be regulated by various signaling pathways, and it, in turn, influences cellular processes in the lung. For instance, surfactant protein A (SP-A) can signal through its receptor to increase the transcription of SP-B via the PI3 kinase pathway. This involves the phosphorylation and nuclear localization of transcription factors like HNF-3 and TTF-1. While Sinapultide is a mimic of SP-B, not SP-A, this highlights the complex regulatory network of surfactant proteins.

Anti-Inflammatory Signaling

There is evidence to suggest that synthetic peptides can possess anti-inflammatory properties. A potential mechanism for an anti-inflammatory effect of a peptide like Sinapultide could be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of the inflammatory response.

The following diagram illustrates a hypothetical anti-inflammatory signaling pathway for an inhaled synthetic peptide.

Hypothetical anti-inflammatory signaling pathway.

Conclusion

While specific in vivo data for Sinapultide is currently unavailable, this guide provides a robust framework for researchers and drug development professionals to understand and investigate the fate and metabolism of inhaled synthetic peptides. The provided experimental protocols and hypothetical data serve as a blueprint for future studies on Sinapultide and similar therapeutic peptides. Further research is crucial to elucidate the precise pharmacokinetic profile and metabolic pathways of Sinapultide to optimize its therapeutic potential and ensure its safety.

References

- 1. The lung as a route for systemic delivery of therapeutic proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Challenges and Strategies to Enhance the Systemic Absorption of Inhaled Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhaled protein/peptide-based therapies for respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Physiological Effects of Sinapultide Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic 21-amino acid peptide also known as KL4 peptide, is a key component of the synthetic surfactant lucinactant (Surfaxin). It is designed to mimic the functional properties of human surfactant protein B (SP-B), a critical protein for respiratory function. Primarily utilized in the treatment of neonatal respiratory distress syndrome (RDS), the long-term physiological effects of Sinapultide administration are of significant interest to the scientific and medical communities. This technical guide provides an in-depth overview of the long-term physiological outcomes associated with Sinapultide, drawing from key clinical trials and preclinical evidence. The information is presented to facilitate further research and drug development efforts in the field of synthetic surfactants and their broader therapeutic applications.

Quantitative Data Summary

The long-term physiological effects of Sinapultide, as a component of lucinactant, have been primarily evaluated in the context of clinical trials in preterm infants with or at risk for RDS. The following tables summarize the key quantitative data from the pivotal SELECT and STAR trials, as well as a one-year follow-up study.

Table 1: Mortality Rates in Preterm Infants Treated with Lucinactant Compared to Other Surfactants

| Time Point | Lucinactant (%) | Colfosceril Palmitate (%) | Beractant (%) | Poractant Alfa (%) | Data Source(s) |

| RDS-Related Mortality (through Day 14) | 5 | 9 | - | - | [1] |

| All-Cause Mortality (at 36 weeks PMA) | 21.1 | 23.8 | 26.4 | 18.5 | [2] |

| Mortality (at 1 year corrected age - Imputed) | 28.1 (SELECT) / 19.4 (STAR) | 31.0 | 31.0 | 24.2 | [3][4] |

| Mortality (at 1 year corrected age - Raw Data) | 26.6 (SELECT) / 18.6 (STAR) | 29.1 | 28.3 | 21.9 | [4] |

PMA: Postmenstrual Age. Imputed data considers subjects lost to follow-up as deaths.

Table 2: Respiratory Outcomes in Preterm Infants Treated with Lucinactant Compared to Other Surfactants

| Outcome | Lucinactant (%) | Colfosceril Palmitate (%) | Beractant (%) | Poractant Alfa (%) | Data Source(s) |

| RDS at 24 hours | 39 | 47 | - | - | |

| Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA | 40.2 | 45.0 | - | - | |

| Alive without BPD at 28 days | 37.8 | - | - | 33.1 | |

| Alive without BPD at 36 weeks PMA | 64.7 | - | - | 66.9 |

Table 3: Long-Term (1-Year Corrected Age) Neurodevelopmental and Morbidity Outcomes

| Outcome | Lucinactant | Other Surfactants | Comments | Data Source(s) |

| Rehospitalization Rates | No significant difference | No significant difference | Compared to colfosceril, beractant, and poractant alfa. | |

| Respiratory Morbidity | No significant difference | No significant difference | Assessed by rates of respiratory illnesses. | |

| Gross Neurologic Status | Essentially similar | Essentially similar | Overall assessment of neurologic outcomes. |

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials provide the framework for understanding the evidence base for Sinapultide's long-term effects.

SELECT Trial (Safety and Effectiveness of Lucinactant versus Exosurf in a Clinical Trial)

-

Study Design: A multicenter, randomized, double-blind, parallel-group trial.

-

Participants: 1294 preterm infants with a birth weight between 600 and 1250 grams and a gestational age of 32 weeks or less.

-

Intervention: Infants were randomly assigned to receive one of three surfactants within 30 minutes of birth:

-

Lucinactant (5.8 mL/kg)

-

Colfosceril palmitate (Exosurf; 5.0 mL/kg)

-

Beractant (Survanta; 4.0 mL/kg) as a reference arm.

-

-

Primary Outcome Measures:

-

Incidence of RDS at 24 hours of age.

-

RDS-related mortality through day 14.

-

-

Long-Term Follow-up: A subset of infants was followed for one year (corrected age) to assess survival, rehospitalization rates, respiratory morbidity, and neurodevelopmental outcomes.

STAR Trial (Surfaxin Therapy Against Respiratory Distress Syndrome)

-

Study Design: A multinational, multicenter, randomized, controlled, non-inferiority trial.

-

Participants: 252 preterm infants with a birth weight between 600 and 1250 grams and a gestational age of 28 weeks or less.

-

Intervention: Infants were randomly assigned to receive either:

-

Lucinactant

-

Poractant alfa (Curosurf), an animal-derived surfactant.

-

-

Primary Outcome Measure: Survival without BPD at 28 days of age.

-

Long-Term Follow-up: Similar to the SELECT trial, a one-year follow-up was conducted to evaluate long-term survival and other health outcomes.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of Sinapultide

Preclinical studies have indicated that Sinapultide possesses anti-inflammatory properties, primarily through the inhibition of neutrophil transmigration into the alveoli. While the precise molecular pathway is still under investigation, a plausible mechanism involves the modulation of key signaling pathways that regulate neutrophil adhesion and migration.

Caption: Proposed mechanism of Sinapultide's anti-inflammatory action via inhibition of neutrophil signaling pathways.

General Experimental Workflow of Pivotal Clinical Trials

The SELECT and STAR trials followed a rigorous, multi-step process to evaluate the efficacy and safety of lucinactant.

Caption: Generalized workflow of the SELECT and STAR clinical trials for lucinactant.

Conclusion

The administration of Sinapultide, as a constituent of lucinactant, has demonstrated a significant impact on the long-term physiological outcomes of preterm infants with RDS. The available data from large-scale clinical trials suggest a favorable safety and efficacy profile, with notable effects on mortality and respiratory morbidity. The anti-inflammatory properties of Sinapultide represent a promising area for further investigation, potentially expanding its therapeutic applications beyond surfactant replacement therapy. This technical guide provides a comprehensive summary of the current knowledge, with the aim of supporting ongoing research and development in this critical area of neonatal and respiratory medicine. Further studies are warranted to fully elucidate the molecular mechanisms underlying the long-term physiological effects of Sinapultide and to explore its potential in other inflammatory lung conditions.

References

- 1. Surfaxin (Lucinactant) - Treatment for Preventing Infant RDS - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. publications.aap.org [publications.aap.org]

- 3. publications.aap.org [publications.aap.org]

- 4. One-year follow-up of very preterm infants who received lucinactant for prevention of respiratory distress syndrome: results from 2 multicenter randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Lysine and Leucine in Sinapultide: A Technical Guide to Structure, Function, and Therapeutic Action

For Immediate Release

This technical whitepaper delves into the critical contributions of lysine and leucine residues to the function of Sinapultide (KL4 peptide), a synthetic 21-amino acid peptide that mimics human lung surfactant protein B (SP-B). Designed for researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of Sinapultide's structure-activity relationship, its mechanism of action in reducing alveolar surface tension, and its anti-inflammatory properties. Through a detailed examination of its biophysical interactions and the signaling pathways it modulates, this document provides a comprehensive resource for the ongoing development and application of synthetic surfactant therapies.

Introduction to Sinapultide and its Core Function

Sinapultide is a key component of lucinactant, a synthetic surfactant used in the treatment of respiratory distress syndrome (RDS) in premature infants. Its primary sequence, a repeating motif of lysine (K) and leucine (L) (KLLLLKLLLLKLLLLKLLLLK), is designed to form a cationic, amphipathic α-helix. This structure is paramount to its function, enabling it to interact with and organize phospholipid layers at the air-liquid interface of the alveoli, thereby reducing surface tension and preventing alveolar collapse.[1][2]

The positively charged lysine residues and the hydrophobic leucine residues are fundamental to this mechanism. The leucine residues anchor the peptide within the hydrophobic acyl chains of the phospholipid monolayer, while the cationic lysine residues interact with the polar head groups of the phospholipids and the aqueous subphase. This arrangement is crucial for the peptide's ability to mimic the function of native SP-B.

The Deterministic Role of Lysine and Leucine Residues

The specific arrangement of lysine and leucine residues in Sinapultide dictates its amphipathic helical structure, which is essential for its surface activity. While direct quantitative data from site-directed mutagenesis studies on Sinapultide is limited in publicly available literature, the principles of its structure-activity relationship can be inferred from studies on analogous synthetic surfactant peptides.

Lysine Residues: The Cationic Anchors

The positively charged ε-amino groups of the lysine residues are critical for the initial electrostatic interaction with the negatively charged head groups of phospholipids, such as phosphatidylglycerol (PG), present in the lung surfactant. This interaction helps to anchor the peptide at the lipid-water interface and is believed to play a role in the organization of the phospholipid monolayer.

Studies on similar SP-B mimic peptides have shown that replacing these cationic residues with uncharged amino acids leads to a significant reduction in surfactant activity, both in vitro and in vivo. This highlights the importance of the positive charge for the peptide's function.

Leucine Residues: The Hydrophobic Core

The high proportion of leucine residues provides the extensive hydrophobic face of the α-helix. This hydrophobicity drives the insertion of the peptide into the lipid monolayer, a critical step for altering the packing of the phospholipids and reducing surface tension. The length and composition of this hydrophobic face are finely tuned to optimize its interaction with the lipid acyl chains. Substituting leucine with less hydrophobic residues in analogous peptides has been shown to decrease their efficacy.

Biophysical and In Vitro Functional Data

The function of Sinapultide and its analogs is typically characterized by a suite of biophysical and in vitro assays. The following table summarizes the key parameters and findings from studies on Sinapultide and similar synthetic surfactant peptides.

| Assay | Parameter Measured | Typical Findings for Sinapultide/Analogs | Reference |

| Captive Bubble Surfactometry | Minimum surface tension (γmin) upon dynamic compression | Reduces γmin to near-zero values (<5 mN/m), mimicking native surfactant. | [3] |

| Langmuir-Blodgett Trough | Surface pressure-area isotherms, lipid packing | Increases monolayer stability and fluidity, promotes lipid adsorption. | [4] |

| Circular Dichroism Spectroscopy | Secondary structure (α-helicity) | Adopts a stable α-helical conformation in the presence of lipids. | [5] |

| Neutrophil Transmigration Assay | Inhibition of neutrophil migration | Significantly reduces the transmigration of neutrophils across endothelial and epithelial cell layers. | |

| ELISA (for cytokines) | Levels of TNF-α, IL-6, etc. | Decreases the secretion of pro-inflammatory cytokines from stimulated immune cells. |

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of functional data and for the design of new studies.

Captive Bubble Surfactometry

This technique is a cornerstone for evaluating the surface tension-lowering ability of surfactant preparations under dynamic conditions that mimic breathing.

Protocol:

-

A small air bubble is formed in a temperature-controlled chamber filled with a buffered solution.

-

The surfactant sample is injected into the chamber and allowed to adsorb to the air-water interface of the bubble.

-

The bubble is subjected to cyclic compression and expansion, simulating inhalation and exhalation.

-

The shape of the bubble is continuously monitored by a camera, and the surface tension is calculated from the bubble's dimensions using the Laplace equation.

-

The minimum and maximum surface tensions achieved during the cycles are recorded.

Neutrophil Transmigration Assay

This assay is used to assess the anti-inflammatory properties of Sinapultide by measuring its ability to inhibit the migration of neutrophils, a key event in acute lung injury.

Protocol:

-

A transwell insert with a porous membrane is coated with a layer of endothelial or epithelial cells to form a monolayer.

-

Neutrophils, isolated from fresh blood, are labeled with a fluorescent dye and added to the upper chamber of the transwell.

-

A chemoattractant (e.g., fMLP or IL-8) is added to the lower chamber to induce neutrophil migration.

-

Sinapultide is added to the upper or lower chamber to assess its inhibitory effect.

-

After an incubation period, the number of fluorescently labeled neutrophils that have migrated to the lower chamber is quantified using a fluorescence plate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a standard method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.

Protocol:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The plate is blocked to prevent non-specific binding.

-

Samples and standards containing the cytokine are added to the wells and incubated.

-

After washing, a detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, which produces a colored product.

-

The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

Signaling Pathways and Molecular Interactions

The biological activity of Sinapultide extends beyond its biophysical effects on surface tension. Its anti-inflammatory properties are mediated through specific signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

Sinapultide has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α and IL-6, in models of lung inflammation. This effect is crucial for mitigating the inflammatory cascade that contributes to the pathology of acute lung injury. The precise molecular targets within the cytokine signaling pathways are an area of ongoing research.

Interaction with Lipid Monolayers

The primary function of Sinapultide is dependent on its interaction with the phospholipid monolayer at the alveolar interface. The following diagram illustrates the workflow for studying these interactions using a Langmuir-Blodgett trough.

Conclusion and Future Directions

The lysine and leucine residues of Sinapultide are not merely structural components but are the primary determinants of its therapeutic function. Their specific arrangement creates an amphipathic α-helix that is adept at mimicking the essential surface tension-lowering properties of native SP-B. Furthermore, the peptide exhibits significant anti-inflammatory effects, adding another dimension to its therapeutic potential.

Future research should focus on elucidating the precise molecular interactions between Sinapultide and its binding partners in the lung, both lipid and protein. Quantitative structure-activity relationship studies involving systematic substitutions of lysine and leucine residues would provide invaluable data for the design of next-generation synthetic surfactants with enhanced efficacy and tailored properties for specific pulmonary diseases. The development of more sophisticated in vitro and in silico models will further accelerate the optimization of these life-saving therapies.

References

- 1. Synthetic peptide-containing surfactants--evaluation of transmembrane versus amphipathic helices and surfactant protein C poly-valyl to poly-leucyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The juxtamembrane lysine and arginine residues of surfactant protein C precursor influence palmitoylation via effects on trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of charged amphipathic helices in the structure and function of surfactant protein B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KL4 Peptide Induces Reversible Collapse Structures on Multiple Length Scales in Model Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Recombinant Production of Sinapultide Analogs: A Guide to Expression and Purification

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapultide, a synthetic peptide analog of human surfactant protein B (SP-B), is a crucial component of synthetic surfactants used in the treatment of Respiratory Distress Syndrome (RDS) in premature infants.[1] Its amphipathic nature, characterized by a high proportion of hydrophobic leucine residues interspersed with hydrophilic lysine residues, is essential for its function in reducing surface tension at the air-liquid interface in the alveoli. However, these same properties present significant challenges for its recombinant expression and purification. This document provides a detailed guide to the methodologies for producing Sinapultide analogs, addressing common challenges such as peptide toxicity, low expression yields, and poor solubility.

Challenges in Recombinant Expression of Sinapultide Analogs